3-Oxobicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
3-Oxobicyclo[222]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional groupIts molecular formula is C9H12O3, and it has a molecular weight of 168.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production methods for 3-Oxobicyclo[22 the compound can be synthesized on a gram scale using the aforementioned enantioselective synthesis method, which is operationally simple and does not require the use of metals .
Chemical Reactions Analysis
Types of Reactions
3-Oxobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alcohols and amines can be used in the presence of catalysts to form esters and amides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
3-Oxobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid functional groups allow it to participate in various biochemical reactions, including enzyme inhibition and activation. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has improved physicochemical properties compared to 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid.
Bicyclo[2.2.2]octane: This compound shares the bicyclic structure but lacks the ketone and carboxylic acid functional groups.
Uniqueness
This compound is unique due to its combination of a bicyclic structure with both ketone and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-oxobicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-5-9(8(11)12)3-1-6(7)2-4-9/h6H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDWRLJUEHUEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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